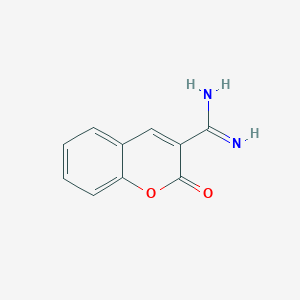

2-Oxochromene-3-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

146040-32-6 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-oxochromene-3-carboximidamide |

InChI |

InChI=1S/C10H8N2O2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H3,11,12) |

InChI Key |

LTHZWJRECGWVPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N |

Synonyms |

2H-1-Benzopyran-3-carboximidamide,2-oxo-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxochromene 3 Carboximidamide

Established Synthetic Routes to 2-Oxochromene-3-carboximidamide Core Structures

The construction of the this compound scaffold is primarily achieved through well-established organic reactions, which can be broadly categorized into condensation-based pathways and precursor-driven strategies.

Condensation-Based Reaction Pathways for this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of the chromene core. The Knoevenagel condensation is a particularly prominent method, involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. rsc.orgorganic-chemistry.org A key route involves the condensation of substituted salicylaldehydes with N-substituted cyanoacetamides. This reaction, often conducted under mild, eco-friendly conditions using aqueous sodium carbonate, initially yields 2-imino-2H-chromene-3-carboxamides. rsc.org These intermediates are direct precursors that can be converted to the corresponding 2-oxo derivatives.

Another established condensation approach is a three-component reaction. This method combines salicylaldehydes, 2-cyanothioacetamide, and other reagents like chloroacetone or hydrazonyl chlorides, typically mediated by a base such as piperidine (B6355638) in an alcohol solvent, to produce the target hybrids in high yields. masterorganicchemistry.com These multi-component reactions offer an efficient pathway to complex chromene structures in a single step.

The choice of reactants in condensation pathways allows for the introduction of various substituents onto the chromene ring, depending on the specific salicylaldehyde derivative used.

Table 1: Examples of Condensation-Based Reactions for Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Salicylaldehyde derivatives | N-substituted cyanoacetamides | Aqueous Sodium Carbonate, RT | 2-Imino-2H-chromene-3-carboxamides | Excellent |

| Salicylaldehydes | 2-Cyanothioacetamide, Chloroacetone | Piperidine, Ethanol, 80°C | Chromene-thiazole hybrids | 87-96% masterorganicchemistry.com |

| 4-Substituted salicylaldehyde | Diethyl malonate | Base | 7-Substituted-coumarin-3-carboxylic acid masterorganicchemistry.com | - |

Precursor-Driven Synthetic Strategies for this compound Formation

In contrast to one-pot condensations, precursor-driven strategies involve the initial synthesis of a stable 2-oxochromene intermediate, which is then modified to introduce the carboximidamide functional group or a derivative thereof. A common and versatile precursor is ethyl 2-oxo-2H-chromene-3-carboxylate. pearson.com This ester is typically synthesized via the Knoevenagel condensation of salicylaldehyde with diethyl malonate. masterorganicchemistry.com

Once formed, this precursor can undergo various transformations. For instance, reaction with amines leads to the corresponding N-substituted 2-oxo-2H-chromene-3-carboxamides. pearson.com A notable reaction is the treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. nih.govnih.gov This reaction can yield 2-oxo-2H-chromene-3-carbohydrazide, which serves as a valuable intermediate for synthesizing a range of hydrazone derivatives. nih.govresearchgate.net These strategies allow for a modular approach to a diverse library of derivatives, where the core chromene structure is built first and functionalized in a subsequent step.

Table 2: Precursor-Driven Synthesis Examples This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | Ethanol, Reflux | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide pearson.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Ethanol, Reflux | 2-Oxo-2H-chromene-3-carbohydrazide nih.govresearchgate.net |

Functional Group Interconversions and Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications. These transformations can be targeted at the carboximidamide moiety or the chromene ring system itself.

Reactions at the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, and its immediate precursor, the 2-imino-2H-chromene-3-carboxamide, are hubs for chemical reactivity. The imino group of the precursor can be readily hydrolyzed under aqueous acidic conditions to yield the corresponding 2-oxo-2H-chromene-3-carboxamide. mdpi.com

Further reactions can lead to complex heterocyclic systems. For example, the reaction of 2-imino-2H-chromene-3-carboxamides with dinucleophiles can result in rearrangements and the formation of novel structures. mdpi.com Treatment with aqueous acetic acid can lead to the formation of N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides. Subsequent cyclization of related intermediates via dehydration, for instance with acetic anhydride, can yield fused ring systems like 2-(2-Oxo-2H-chromen-3-yl)-4H-3,1-benzoxazin-4-one. mdpi.com The amidine functionality can also react with phosphorus esters, leading to the synthesis of novel chromenyl α-aminophosphonic acids or dialkyl chromenyl phosphonates, demonstrating the versatility of this functional group. researchgate.net

Modifications and Annulation of the Chromene Ring System

The chromene ring itself is amenable to substitution and annulation (ring fusion) reactions. These modifications are crucial for tuning the properties of the molecule. One method to introduce substituents is through electrophilic substitution. For example, an arylazo group can be added at the C6 position of the chromene ring, significantly altering the molecule's electronic characteristics. masterorganicchemistry.com

Annulation reactions build additional rings onto the chromene framework, creating more complex polycyclic structures. A notable example is the synthesis of pyrano[3,2-g]chromene systems. This can be achieved by starting with a suitably substituted chromene precursor, such as one containing a hydroxy and a prenyl group, and inducing cyclization. mdpi.com For instance, a Claisen rearrangement can be used to introduce a 3-methyl-2-butenyl (prenyl) group onto a hydroxycoumarin, which can then be further elaborated and cyclized to form the fused pyran ring. mdpi.com

Methodological Advancements in Green Synthesis for this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromene derivatives to reduce environmental impact. researchgate.netmdpi.com These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave and ultrasound irradiation. researchgate.netmdpi.com

For the synthesis of 2-oxochromene-3-carboxamide precursors, a highly eco-friendly approach utilizes water as a solvent and simple sodium carbonate as a base at room temperature, offering high atom economy. rsc.org Another green strategy for related structures, such as 2-amino-4H-chromene-3-carbonitriles, employs a recyclable catalyst like pyridine-2-carboxylic acid in a water-ethanol mixture, achieving high yields in short reaction times. nih.gov

Ultrasonication represents another key green technique. The synthesis of 2-oxo-2H-chromene-3-carbonitriles, important precursors, has been achieved in high yield through a one-pot reaction of 2-hydroxybenzaldehydes with ethyl cyanoacetate under dual-frequency ultrasonication. researchgate.net These methodologies not only minimize hazardous waste but also often provide benefits in terms of scalability, cost-effectiveness, and simplified purification procedures. researchgate.net

Table 3: Comparison of Green Synthesis Methodologies This table is interactive. Users can sort columns by clicking on the headers.

| Green Methodology | Key Features | Reactants Example | Product Type | Ref. |

|---|---|---|---|---|

| Aqueous Synthesis | Room temperature, water as solvent, high atom economy | Salicylaldehyde, N-substituted cyanoacetamide | 2-Imino/2-Oxo-chromene-3-carboxamides | rsc.org |

| Ultrasound-Assisted | Dual-frequency ultrasonication, high yield, one-pot | 2-Hydroxybenzaldehydes, Ethyl cyanoacetate | 2-Oxo-2H-chromene-3-carbonitriles | researchgate.net |

| Recyclable Catalyst | Water-EtOH solvent, catalyst reusable for multiple cycles | Aldehydes, Malononitrile, Dimedone | 2-Amino-4H-chromene-3-carbonitriles | nih.gov |

Catalytic Systems in the Synthesis of this compound Analogues

A variety of catalytic systems have been developed to facilitate the synthesis of this compound analogues, primarily focusing on multicomponent reactions that offer atom economy and procedural simplicity. These systems range from dual-catalyst setups to metal-free and nanoparticle-based catalysts.

One notable approach involves a piperidine-iodine dual catalytic system for the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, aliphatic primary/secondary amines, and diethyl malonate. This metal-free system is advantageous due to its low catalyst loading and clean reaction profile, avoiding the need for tedious workup procedures. The reaction proceeds efficiently in a green solvent like ethanol.

Another eco-friendly method employs aqueous sodium carbonate or hydrogen carbonate solution for the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides, yielding 2-imino-2H-chromene-3-carboxamides in excellent yields. rsc.org This approach is performed at room temperature, highlighting its mild and environmentally benign nature. Subsequent treatment with aqueous HCl can convert the 2-imino compounds to their corresponding 2-oxochromene analogues. rsc.org

For the synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides, a system utilizing sodium acetate in glacial acetic acid has been proven effective. nih.gov This method involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes.

The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which can be precursors to the target compound, has been achieved using pyridine-2-carboxylic acid as a sustainable and rapid catalyst in a water-ethanol solvent mixture. rsc.org This catalyst demonstrates dual acid-base behavior, which is crucial for driving the formation of intermediates and the selective generation of products. rsc.org

A potential route to this compound involves the Pinner reaction, which converts nitriles into imino esters (Pinner salts) that can then be reacted with ammonia or amines to form amidines. wikipedia.org This acid-catalyzed reaction typically uses anhydrous HCl in an alcohol. Lewis acids such as trimethylsilyl triflate have also been employed to promote the Pinner reaction under milder conditions. While not directly reported for 2-oxochromene-3-carbonitrile, this classical reaction presents a viable synthetic pathway.

Table 1: Overview of Catalytic Systems for the Synthesis of this compound Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst System | Reactants | Product Analogue | Key Advantages |

|---|---|---|---|

| Piperidine-Iodine | Salicylaldehyde, Amine, Diethyl malonate | Coumarin-3-carboxamide | Metal-free, low catalyst loading, clean reaction |

| Aqueous Na2CO3 / NaHCO3 | Salicylaldehyde derivatives, N-substituted cyanoacetamides | 2-Imino-2H-chromene-3-carboxamide | Eco-friendly, room temperature, high atom economy rsc.org |

| Sodium Acetate / Acetic Acid | Salicylaldehydes, Substituted 2-cyanoacetamides | 2-Imino-2H-chromene-3(N-aryl)carboxamide | Effective for N-aryl substituted analogues nih.gov |

| Pyridine-2-carboxylic acid | Substituted aldehydes, Malononitrile, Dimedone | 2-Amino-4H-chromene-3-carbonitrile | Sustainable, rapid, dual acid-base catalysis rsc.org |

| Anhydrous HCl / Alcohol (Pinner Reaction) | 2-Oxochromene-3-carbonitrile, Alcohol | 2-Oxochromene-3-carboximidate (intermediate) | Potential route to carboximidamide |

| Trimethylsilyl triflate (Lewis Acid Pinner) | Nitrile, Alcohol | Carboxylic ester (can be adapted for amidine synthesis) | Milder conditions than classical Pinner reaction |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols for this compound analogues. Key parameters that are often fine-tuned include the choice of solvent, catalyst loading, reaction temperature, and reaction time.

In the piperidine-iodine catalyzed synthesis of coumarin-3-carboxamides, a systematic optimization of reaction conditions revealed that protic solvents generally produce superior results compared to aprotic solvents in terms of selectivity. Ethanol was identified as the most effective solvent, providing the best yield. The ratio of piperidine to iodine was also found to be crucial, with a specific molar ratio leading to the highest reaction yield.

For the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid, optimization studies showed that a catalyst loading of 15 mol% in a 1:1 water-ethanol mixture under reflux conditions afforded the highest yields in the shortest reaction times. rsc.org The use of this solvent system also facilitated product isolation. rsc.org

The synthesis of 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate is optimized by its simplicity and mild conditions, proceeding efficiently at room temperature. rsc.org The high yields obtained under these conditions suggest that the aqueous basic medium effectively promotes the Knoevenagel condensation.

In the context of the Pinner reaction for the potential synthesis of the carboximidamide group, anhydrous conditions are paramount. The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent the decomposition of the intermediate imino ester salt. The choice of alcohol can also influence the reaction outcome. For Lewis acid-promoted Pinner reactions, the stoichiometry of the Lewis acid is a key parameter to optimize, with two equivalents of trimethylsilyl triflate often yielding the best results.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Coumarin-3-carboxamide Analogue This table is interactive. You can sort and filter the data by clicking on the column headers.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (10), Iodine (10) | Ethanol | Reflux | 8 | 79 |

| 2 | Piperidine (10), Iodine (10) | Methanol | Reflux | 8 | 65 |

| 3 | Piperidine (10), Iodine (10) | Water | Reflux | 12 | 37 |

| 4 | Piperidine (10), Iodine (10) | Acetonitrile | Reflux | 12 | Mixture |

| 5 | Piperidine (10), Iodine (5) | Ethanol | Reflux | 8 | 85 |

| 6 | Piperidine (5), Iodine (10) | Ethanol | Reflux | 8 | 72 |

| 7 | Piperidine (10), Iodine (15) | Ethanol | Reflux | 8 | 78 |

| 8 | None | Ethanol | Reflux | 24 | <5 |

Medicinal Chemistry and Rational Design of 2 Oxochromene 3 Carboximidamide Derivatives

2-Oxochromene-3-carboximidamide as a Privileged Scaffold in Medicinal Chemistry Research

The 2-oxochromene, or coumarin (B35378), nucleus is a prominent structural motif found in numerous natural and synthetic compounds, recognized for its wide array of biological and pharmacological properties. mdpi.com This benzopyrone skeleton is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of cellular targets, leading to diverse biological activities. researchgate.net The versatility of the coumarin framework allows for extensive chemical modifications, which can significantly enhance its therapeutic potential. mdpi.com

Specifically, the introduction of a carboxamide or a related functional group at the 3-position of the coumarin ring has proven to be a particularly fruitful strategy in drug discovery. The coumarin-3-carboxamide core is a key structural element in molecules exhibiting anticancer, antioxidant, anti-inflammatory, and anticoagulant properties. researchgate.net Furthermore, derivatives of this scaffold have shown inhibitory activity against important enzymes such as monoamine oxidase (MAO), β-secretase (BACE1), and acetylcholinesterase, which are implicated in neurological disorders. researchgate.net

For instance, a series of novel coumarin-3-carboxamide derivatives demonstrated potent, specific inhibition of cancer cell growth, with some compounds showing high efficacy against HepG2 and HeLa cancer cell lines. nih.gov Another area of interest is in the development of MAO inhibitors, where 3-carboxamido-7-substituted coumarins have shown promise for the selective inhibition of MAO-B, an enzyme involved in neurological and psychiatric conditions. mdpi.com The inherent properties of the 2-oxochromene scaffold, combined with the diverse functionalities that can be introduced at the 3-carboxamide position, solidify its status as a privileged structure in the ongoing search for new therapeutic agents. researchgate.netresearchgate.net

Principles of Rational Design for Novel this compound Analogues

The rational design of novel analogues based on the this compound scaffold is a cornerstone of modern medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This process relies on a deep understanding of structure-activity relationships (SAR) and the application of computational and synthetic strategies to create improved therapeutic candidates.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore new chemical space, enhance drug-like properties, and circumvent patent-related issues. nih.govresearchgate.net Bioisosterism involves substituting a functional group within a molecule with another group that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov Scaffold hopping is a more substantial form of this, where the central core of a molecule is replaced with a different chemical framework. researchgate.net

These concepts are critical in the evolution of drug candidates. researchgate.netnih.gov For example, the oxazolidinone ring is considered a bioisostere for groups like carbamates, ureas, and amides, offering increased metabolic and chemical stability. nih.gov In the context of this compound research, these principles can be applied to modify the coumarin core or the carboximidamide side chain to improve target engagement or pharmacokinetic profiles. By systematically replacing parts of the molecule, researchers can fine-tune its properties to achieve a more desirable therapeutic outcome. u-strasbg.fr

Table 1: Examples of Bioisosteric Replacements in Drug Design

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improve metabolic stability, alter pKa |

| Phenyl Ring | Thiophene, Pyridine | Modify electronic properties, improve solubility |

| Amide | Oxazolidinone, Reverse Amide | Enhance metabolic stability, alter hydrogen bonding |

The design of hybrid molecules is a strategy that combines two or more pharmacophoric units into a single chemical entity. mdpi.com This approach can lead to compounds with dual or synergistic modes of action, potentially offering improved efficacy or the ability to overcome drug resistance. The this compound scaffold is an excellent building block for creating such hybrid molecules. mdpi.comresearchgate.net

For example, researchers have designed and synthesized hybrid molecules by linking the 2-oxochromene-3-carboxamide moiety with other biologically active fragments. mdpi.com In one study, the combination of a 2-oxochromene moiety with an imidazoline-2,4-dione moiety led to the discovery of a selective liver X receptor β (LXRβ) agonist with potential anti-atherosclerosis properties. nih.gov Another approach involves integrating the coumarin scaffold with a 1,2,3-triazole ring, a strategy that has been used to develop inhibitors of various enzymes. researchgate.net The synthesis of these hybrid molecules often starts with a precursor like ethyl 2-oxo-2H-chromene-3-carboxylate, which is then reacted with other chemical entities to form the final hybrid compound. mdpi.com

High-Throughput Synthesis and Diversification Strategies for this compound Libraries

To explore the vast chemical space around the this compound scaffold, high-throughput synthesis (HTS) and the creation of diverse chemical libraries are essential. rsc.org These strategies enable the rapid generation of a large number of analogues for biological screening, accelerating the drug discovery process.

The development of robust and efficient chemical reactions amenable to high-throughput formats is a key challenge. rsc.org For the synthesis of this compound libraries, this often involves a multi-step process. A common starting material is a substituted salicylaldehyde, which can be reacted with a compound like dimethyl malonate to form a coumarin carboxylate derivative. researchgate.net This intermediate can then be reacted with a variety of amines to generate a diverse library of coumarin-3-carboxamide derivatives. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the creation of such libraries. nih.gov These synthetic strategies allow for the introduction of a wide range of substituents on both the coumarin ring and the carboxamide nitrogen, leading to a diverse set of molecules for biological evaluation. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide |

| 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide |

| 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide |

| N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide |

| 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide |

| 4-fluoro benzamide (B126) derivatives |

| 2,5-difluoro benzamide derivatives |

| N-(3,4-dimethyl-2-oxo-2H-chromen-7-yl)furan-2-carboxamide |

| Quinazolin-4-ones linked to 1,2,3-triazol |

| 5-methoxy-2-nitro-4-(prop-2-yn-1-yloxy) benzamide |

| (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives |

| Ethyl 2-oxo-2H-chromene-3-carboxylate |

| Decursin |

| Decursinol |

| Xanthyletin |

| Coumoxystrobin |

| Osthole |

Structure Activity Relationship Sar Studies of 2 Oxochromene 3 Carboximidamide Analogues

Methodological Frameworks for SAR Elucidation in 2-Oxochromene-3-carboximidamide Research

The elucidation of SAR for this compound derivatives relies on a combination of experimental and computational techniques. These frameworks allow researchers to systematically investigate how changes in molecular structure affect the biological activity of the compounds.

Experimental approaches are fundamental to SAR studies. The synthesis of a series of analogues with systematic structural variations is the initial step. These variations can include altering substituents on the chromene ring or modifying the carboximidamide group. Following synthesis, the biological activity of these compounds is evaluated through various in vitro and in vivo assays. For instance, studies on related coumarin-3-carboxamide derivatives have utilized techniques to assess their anticancer and antibacterial properties. nih.gov The activity data, such as IC50 or MIC values, are then correlated with the structural modifications.

Spectroscopic techniques play a vital role in characterizing the synthesized compounds and understanding their properties. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly important for determining the three-dimensional structure and conformation of the molecules. researchgate.netnih.gov These methods provide precise information about bond angles, torsion angles, and the spatial arrangement of atoms, which is essential for understanding how the molecule interacts with its biological target. researchgate.net

Computational methods are increasingly used to complement experimental data and guide the design of new analogues. Molecular modeling techniques, such as docking studies, can predict the binding orientation of a ligand within the active site of a target protein. nih.govnih.gov This helps in understanding the key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

Influence of Substituent Effects on the Biological Efficacy of this compound Derivatives

The biological efficacy of this compound derivatives can be significantly altered by the introduction of different substituents at various positions on the molecular scaffold.

Substitutions on the aromatic ring of the 2-oxochromene core can profoundly influence the compound's electronic and steric properties, thereby affecting its biological activity. The nature and position of these substituents can modulate the molecule's interaction with its biological target.

Research on analogous coumarin-3-carboxamide derivatives has demonstrated the importance of aromatic ring substitutions. For example, the introduction of fluoro groups at specific positions on a benzamide (B126) moiety attached to the coumarin (B35378) core resulted in potent anticancer activity. Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as highly effective against certain cancer cell lines. nih.gov This suggests that electron-withdrawing groups can enhance the biological activity of this class of compounds.

Similarly, studies on other heterocyclic systems have shown that substituents on an aromatic ring can affect activity. For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the presence of an electron-withdrawing cyano (-CN) group on the phenyl ring was found to be crucial for inhibitory activity, whereas electron-donating groups like methyl (-CH3) led to a loss of activity. mdpi.com The electronic effect of these substituents can alter the polarity and solubility of the compounds, influencing their ability to interact with the target receptor. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of related coumarin derivatives.

| Compound Class | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Coumarin-3-carboxamides | 4-fluoro | Benzamide moiety | Potent anticancer activity against HepG2 and HeLa cells | nih.gov |

| Coumarin-3-carboxamides | 2,5-difluoro | Benzamide moiety | Potent anticancer activity against HepG2 and HeLa cells | nih.gov |

| 6-methyl-4-oxo-chromene-3-carboxamide derivatives | 2-methylphenyl sulfonyl | Piperidinyl moiety | Good activity against E. coli, S. aureus, P. aeruginosa | derpharmachemica.com |

| 6-methyl-4-oxo-chromene-3-carboxamide derivatives | 4-difluoromethylphenyl sulfonyl | Piperidinyl moiety | Moderate antifungal activity | derpharmachemica.com |

The carboximidamide (amidine) functional group is a key feature of the this compound scaffold and is expected to play a significant role in its biological activity. This group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with biological targets.

In related coumarin derivatives, modifications at the C3 position have been shown to be critical for activity. For instance, the presence of a carboxylic acid at the C3 position of the coumarin ring was found to be necessary for antibacterial activity, while the corresponding carboxamide derivatives were inactive. nih.gov This highlights the importance of the functional group at this position for specific biological effects.

While direct SAR studies on the carboximidamide group in the 2-oxochromene series are limited, research on other classes of compounds has shown the importance of this moiety. For example, in the development of oxazolidinone antibacterial agents, the conversion of an acetylaminomethyl group to other functionalities, including those containing nitrogen, significantly impacted the antibacterial activity. nih.gov The replacement of a carbonyl oxygen with a sulfur in a related urea (B33335) derivative to form a thiourea (B124793) group led to a marked increase in in-vitro activity, demonstrating that subtle changes to a functional group can have profound effects. nih.gov

The basicity of the carboximidamide group can be tuned by the introduction of substituents, which can in turn affect its interaction with target macromolecules. The ability to form strong, directed interactions is a key feature of this functional group in medicinal chemistry.

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of this compound analogues is therefore essential for understanding their SAR.

A variety of experimental and computational methods are employed for conformational analysis. mdpi.com X-ray crystallography provides a static picture of the molecule's conformation in the solid state, while NMR spectroscopy can provide insights into the conformational dynamics in solution. researchgate.net Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, allow for the exploration of the potential energy surface of the molecule and the identification of stable conformers. nih.gov

For related 2H-chromene derivatives, conformational studies have revealed that the molecule often adopts a specific "L-like" conformation in both solution and the solid state. researchgate.net This preferred conformation is thought to be the one that is recognized by the active site of the biological target. researchgate.net The rigidity of the 2-oxochromene scaffold, combined with the rotational freedom of the carboximidamide group and any substituents, will define the accessible conformations for this class of compounds.

The correlation between a specific conformation and biological activity is a cornerstone of rational drug design. By understanding the bioactive conformation, medicinal chemists can design new analogues that are pre-organized to adopt this conformation, potentially leading to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, prioritizing candidates for synthesis, and gaining insights into the molecular properties that are important for activity. jocpr.comresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. longdom.org Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) and support vector machines (SVM), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

For this compound derivatives, a QSAR study could identify the key physicochemical properties that govern their biological efficacy. For example, a QSAR model might reveal that activity is positively correlated with the hydrophobicity of substituents on the aromatic ring and negatively correlated with their steric bulk. Such models can be highly predictive and can guide the structural optimization of lead compounds. nih.gov The predictive power of QSAR models is assessed through rigorous validation procedures to ensure their reliability. researchgate.net

While specific QSAR studies on this compound are not widely reported, the application of QSAR to related heterocyclic systems has been successful. For instance, 3D-QSAR models have been used to guide the discovery of novel herbicidal agents based on a benzenesulfonamide (B165840) scaffold. nih.gov These models provided insights into the steric, electrostatic, and hydrophobic fields that influence biological activity, leading to the design of more potent compounds. nih.gov

Molecular and Cellular Target Investigations of 2 Oxochromene 3 Carboximidamide Derivatives

Enzyme Inhibition and Modulation Studies

Inhibition of Aldo-Keto Reductases (e.g., AKR1B10)

Aldo-keto reductase 1B10 (AKR1B10) is a significant focus in oncology research due to its association with the development of various cancers and resistance to chemotherapy. researchgate.netnih.gov Derivatives of 2-oxochromene-3-carboxamide have been identified as potent inhibitors of this enzyme. Virtual screening has successfully identified chromene-3-carboxamide derivatives as competitive inhibitors of AKR1B10. researchgate.net One particularly potent derivative, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, exhibited a K(i) value of 2.7 nM and an IC50 value of 0.8 µM for the inhibition of AKR1B10-mediated metabolism in cells. researchgate.net

| Compound Derivative | Target | IC50 / Ki |

| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10 | Ki = 2.7 nM; IC50 = 0.8 µM |

Modulation of Monoamine Oxidases (MAO-A and MAO-B) Activity

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters. scispace.comnih.gov Imbalances in their activity are linked to several neurological disorders. A series of 2H-chromene-3-carboxamide derivatives have been synthesized and assessed for their ability to inhibit both MAO-A and MAO-B. nih.gov Notably, some derivatives exhibit high selectivity for the MAO-B isoform. For instance, compound 4d from one study demonstrated an IC50 of 0.93 μM for MAO-B, showing a 64.5-fold selectivity over MAO-A. nih.gov Molecular docking studies have suggested that these compounds bind within the active site of hMAO-B, with interactions such as hydrogen bonding and pi-pi stacking contributing to their inhibitory activity. nih.gov

| Compound Derivative | Target | IC50 (µM) | Selectivity (MAO-B vs MAO-A) |

| Compound 4d (specific structure not fully disclosed in abstract) | MAO-B | 0.93 | 64.5-fold |

Investigation of Cholinesterase (AChE and BChE) Inhibitory Potential

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several series of coumarin-3-carboxamide derivatives have been developed and shown to be potent inhibitors of these enzymes.

One study detailed the synthesis of coumarin-3-carboxamides linked to a tryptamine moiety. researchgate.net The most potent of these, a derivative with a 7-(4-fluorobenzyl)oxy group on the coumarin (B35378) scaffold (compound 4o), displayed an IC50 value of 0.16 μM against AChE. researchgate.net Another series of coumarin-3-carboxamide-N-morpholine hybrids also demonstrated significant cholinesterase inhibition. tandfonline.com The propylmorpholine derivative 5g was a potent AChE inhibitor, being 1.78 times more active than the standard drug rivastigmine. tandfonline.com The ethylmorpholine derivative 5d showed notable activity against BChE, comparable to rivastigmine. tandfonline.com Kinetic and molecular docking studies have indicated that these compounds can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. tandfonline.com

| Compound Derivative | Target Enzyme | IC50 (µM) |

| 7-(4-fluorobenzyl)oxy-N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (4o) | AChE | 0.16 |

| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) | AChE | More potent than rivastigmine |

| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d) | BChE | Activity comparable to rivastigmine |

Impact on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the inflammatory process, mediating the production of prostaglandins and leukotrienes. Substituted N-(2-oxo-2H-chromen-3-yl)benzamides have been synthesized and shown to possess significant anti-inflammatory properties. researchgate.net While the precise mechanism was not fully elucidated in all studies, the inhibition of COX and LOX is a known mechanism of action for many anti-inflammatory compounds. One derivative, N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, has been noted to inhibit both COX and LOX enzymes, which contributes to its anti-inflammatory and apoptotic effects. Another study on 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates found several compounds to be effective against TNF-α, a key inflammatory cytokine, with IC50 values in the sub-micromolar range. nih.gov For instance, compound 5k showed an IC50 of 0.047 µM against TNF-α. nih.gov

| Compound Derivative | Target/Assay | IC50 (µM) |

| Compound 5k (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α inhibition | 0.047 |

| Compound 5i (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α inhibition | 0.423 |

| Compound 5l (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α inhibition | 0.070 |

Studies on Caspase Activation and Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease, with caspases acting as key executioner enzymes. Coumarin derivatives have been widely investigated for their ability to induce apoptosis in cancer cells. The intrinsic apoptotic pathway often involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3. tandfonline.com

Studies have shown that coumarin-3-carboxamide derivatives can induce apoptosis through these pathways. For example, one coumarin sulfonamide derivative, compound 9c , was found to induce apoptosis in MDA-MB-231 breast cancer cells by upregulating the expression of caspase-3. mdpi.com Another study reported that a specific coumarin-3-carboxamide derivative, 2-oxo-N-(2-oxo-4-phenyl-2H-chromen-7-yl)-2H-chromene-3-carboxamide (3i ), was evaluated for its effect on apoptosis, with the investigation focusing on caspase-3 and caspase-9. tandfonline.com It is a well-established mechanism that various coumarin derivatives can trigger caspase-9-mediated apoptosis.

Exploration of Other Enzyme Targets (e.g., IRE1, Glycogen phosphorylase)

The therapeutic potential of 2-oxochromene-3-carboximidamide derivatives extends to other significant enzyme targets.

Inositol-requiring enzyme 1 (IRE1) is a central mediator of the unfolded protein response, a cellular stress response pathway. The RNase activity of IRE1 is a key signaling output. A high-throughput screen identified umbelliferone derivatives, which share the core coumarin structure, as inhibitors of IRE1's RNase activity. The most potent compound from this screen, CB5305630 [7-hydroxy-4-methyl-8-((pyridine-2-ylimino)methyl)-2H-chromenone], exhibited noncompetitive inhibition with an apparent IC50 of 60 nM. researchgate.net

Glycogen phosphorylase (GP) is a crucial enzyme in glucose metabolism, making it a target for anti-diabetic therapies. While direct studies on this compound derivatives as GP inhibitors are limited in the provided search results, related structures have been investigated. For instance, 2-oxo-1,2-dihydropyridin-3-yl amide derivatives have been synthesized and evaluated for GP inhibition, with the most potent compound showing an IC50 of 6.3 µM. nih.gov Additionally, various coumarin derivatives have been explored as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), another key enzyme in glycogen metabolism, with some demonstrating IC50 values in the low micromolar range. nih.gov

| Compound Derivative | Target Enzyme | IC50 |

| CB5305630 | IRE1 RNase | 60 nM |

| 2-oxo-1,2-dihydropyridin-3-yl amide derivative | Glycogen Phosphorylase a | 6.3 µM |

| Coumarin derivative 3a | GSK-3β | 1.224 - 6.875 µM |

| Coumarin derivative 5b | GSK-3β | 1.224 - 6.875 µM |

Receptor Interaction and Signaling Pathway Modulation by this compound Derivatives

Derivatives of this compound have been identified as potent modulators of several critical signaling pathways implicated in cellular regulation. Research has highlighted their ability to interact with specific receptors and interfere with downstream signaling cascades, demonstrating a broad spectrum of activity.

One area of significant findings is the interaction with the PI3K/Akt/mTOR pathway , a crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in various cancers. A docking study revealed that certain thiazole derivatives bearing a coumarin scaffold showed advantageous interactions with key proteins in this pathway, including mTOR and PI3K. Subsequent in vivo studies confirmed this, demonstrating a downregulation of PI3K and mTOR, which supports the potential of these compounds as chemotherapeutic agents targeting the PI3K/mTOR pathway.

Furthermore, some coumarin derivatives have been shown to modulate the Nrf2 signaling pathway . The Nrf2 pathway is a primary defense mechanism against oxidative stress, and its activation can induce the expression of numerous antioxidant and detoxification enzymes. The ability of these compounds to influence this pathway underscores their potential role in managing conditions associated with oxidative stress.

In the context of purinergic signaling, specific derivatives, such as 3-nitro-2-(trifluoromethyl)-2H-chromenes, have been identified as antagonists of the P2Y6 receptor . The P2Y6 receptor is a Gq-coupled receptor involved in inflammatory responses. The most potent of these antagonists displayed IC50 values of approximately 1 µM in functional assays measuring the inhibition of calcium mobilization. This antagonistic activity presents a potential therapeutic avenue for inflammatory, neurodegenerative, and metabolic diseases.

A summary of the receptor and pathway interactions is presented in the table below.

| Derivative Class | Target Receptor/Pathway | Observed Effect | Key Findings |

| Thiazole-coumarin hybrids | PI3K/Akt/mTOR | Inhibition | Downregulation of PI3K and mTOR in vivo. |

| Coumarin derivatives | Nrf2 Signaling Pathway | Modulation | Activation of antioxidant and detoxification responses. |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y6 Receptor | Antagonism | Inhibition of UDP-induced calcium mobilization with IC50 ~1 µM. researchgate.net |

Cellular Mechanism Investigations

The effects of this compound derivatives extend to fundamental cellular processes, including cell cycle regulation, apoptosis, protein quality control, and neurotransmitter systems.

Several studies have demonstrated the capacity of 2-oxochromene derivatives to interfere with the normal progression of the cell cycle, a common strategy for anticancer agents. For instance, certain benzo[h]chromene derivatives have been shown to suppress cell growth in human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest. Flow cytometry analysis revealed that these compounds cause an arrest at the G1/S phase of the cell cycle. This arrest is associated with the regulation of key cell cycle proteins, including a decrease in the expression of CDK-2 and CyclinD1. researchgate.net

Similarly, a novel chromene derivative, compound 5, was found to arrest the cell cycle of HepG2 cells at the S phase. nih.gov This body of evidence indicates that these compounds can halt the proliferation of cancer cells by targeting specific checkpoints in their division cycle.

A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of programmed cell death, or apoptosis. Research has consistently shown that this compound derivatives are potent inducers of apoptosis in various cancer cell lines.

Investigations into benzo[h]chromene derivatives demonstrated their ability to trigger apoptosis in HL-60 cells by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net This was evidenced by the increased expression of Fas and caspase-8 (key components of the extrinsic pathway) and caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2 (hallmarks of the intrinsic pathway). researchgate.net

Further studies on other chromene derivatives have corroborated these findings. For example, a specific chromene derivative induced a 29-fold increase in the total number of apoptotic cells in a hepatocellular carcinoma model. nih.gov This was accompanied by an elevation in the levels of caspases-3, -7, and -9, and the pro-apoptotic protein Bax, with a concurrent downregulation of Bcl-2. nih.gov A docking study also pointed to the upregulation of caspase-3 and the tumor suppressor p53 as part of the apoptotic mechanism.

The table below summarizes the key molecular players involved in apoptosis induction by these derivatives.

| Derivative | Cell Line | Apoptotic Pathway | Key Molecular Events |

| Benzo[h]chromenes | HL-60 | Extrinsic & Intrinsic | ↑ Fas, ↑ Caspase-8, ↑ Caspase-3, ↓ Bcl-2, ↓ CDK-2, ↓ CyclinD1 researchgate.net |

| Chromene derivative 5 | HepG2 | Intrinsic | ↑ Caspase-3, ↑ Caspase-7, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2 nih.gov |

| Thiazole-coumarin hybrid | EAC cells | Intrinsic | ↑ Caspase-3, ↑ p53 |

The cellular machinery for protein quality control, which includes the unfolded protein response (UPR) and ER-associated degradation (ERAD), is essential for maintaining cellular homeostasis. This system ensures that proteins are correctly folded and disposes of misfolded proteins that could be toxic. While this is a known target for some therapeutic agents, direct research specifically investigating the modulation of these protein quality control mechanisms by this compound derivatives is not extensively available in the current scientific literature. The UPR is a complex signaling network that is activated by the accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. It aims to restore homeostasis by increasing protein folding capacity and promoting the degradation of misfolded proteins. If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Given the apoptosis-inducing effects of chromene derivatives, an interaction with the UPR is plausible but remains an area for future investigation.

Derivatives of the 2-oxochromene scaffold have shown significant activity as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized by many antidepressant and neuroprotective drugs.

A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of both human MAO-A and MAO-B. nih.gov Several compounds exhibited potent inhibitory activity. For instance, compound 4d showed an IC50 value of 0.93 µM for MAO-B and demonstrated a high selectivity (64.5-fold) for MAO-B over MAO-A. nih.gov Other studies on heterocyclic derived conjugated dienones, which may share structural similarities, also identified potent and selective MAO-B inhibitors, with IC50 values as low as 0.036 µM and competitive inhibition constants (Ki) in the nanomolar range (e.g., 4.5 ± 0.62 nM).

The table below presents inhibitory data for selected chromene derivatives against MAO enzymes.

| Compound Class | Compound ID | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 2H-chromene-3-carboxamide | 4d | MAO-B | 0.93 nih.gov | >64.5 nih.gov |

| Heterocyclic dienone | CD14 | MAO-B | 0.036 | 376.66 |

| Heterocyclic dienone | CD11 | MAO-B | 0.063 | 104.44 |

| 2-Azolylchromone | 4b | MAO-A | 0.023 | - |

| 2-Azolylchromone | 4c | MAO-B | 0.019 | - |

Investigation of Antimicrobial Efficacy in Research Models

The 2-oxochromene core is a well-established pharmacophore in the development of new antimicrobial agents. Numerous studies have reported the synthesis and evaluation of its derivatives against a wide range of pathogenic bacteria and fungi.

The antimicrobial activity is often influenced by the nature and position of substituents on the chromene ring. For instance, a series of coumarin-3-carboxamide derivatives showed moderate antibacterial activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 312.5 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus. In the same study, antifungal activity was also observed, with one compound showing an MIC of 156.2 µg/mL against Candida species.

Halogenation of the chromene scaffold has been shown to significantly enhance antibacterial potency. Mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity (MIC values of 8–32 μg/mL), while tri-halogenated derivatives showed potent activity, with MIC values ranging from 1–8 μg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most effective agent, with MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis.

The table below provides a summary of the antimicrobial efficacy of selected 2-oxochromene derivatives.

| Derivative Class | Microbial Strain | MIC (µg/mL) |

| Coumarin-3-carboxamide | S. epidermidis ATCC 12228 | 312.5 |

| Coumarin-3-carboxamide | S. aureus ATCC 29213 | 312.5 |

| Coumarin-3-carboxamide | C. tropicalis ATCC 750 | 156.2 |

| Tri-halogenated 3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 |

| Tri-halogenated 3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1-4 |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 |

Antibacterial Spectrum and Mechanistic Studies

Research into this compound derivatives has revealed a notable antibacterial profile, with activity particularly documented against Gram-positive bacteria. The chemical structure of these derivatives can be modified, leading to varied efficacy against different bacterial strains, including those resistant to multiple drugs.

Substituted 2-oxo-2H-chromenes have demonstrated antibacterial properties. For instance, certain 3-nitro-2H-chromene derivatives have shown potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Specifically, mono-halogenated nitrochromenes exhibited moderate anti-staphylococcal activity, while tri-halogenated versions displayed potent effects against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com This suggests that the presence and number of halogen atoms on the chromene structure are crucial for their antibacterial potential. nih.gov

The mechanisms underlying the antibacterial action of these derivatives are multifaceted. One proposed model for nitro-derivatives involves the in vivo reduction of the nitro group, which leads to the release of toxic intermediates like nitroso and superoxide species that can damage bacterial cells. nih.gov Other chromene derivatives are thought to inhibit bacterial cell wall synthesis by interfering with the transpeptidation step of peptidoglycan biosynthesis. researchgate.net Furthermore, some chromenes target essential proteins involved in DNA replication and synthesis, ultimately leading to bacterial cell death. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Oxochromene Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Mono-halogenated nitrochromenes | Staphylococcus aureus | Moderate anti-staphylococcal activity (MIC values of 8–32 μg/mL) | mdpi.com |

| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Potent anti-staphylococcal activities (MIC values of 1–8 μg/mL) | mdpi.com |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | MIC value of 4 μg/mL | mdpi.com |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | MIC values of 1–4 μg/mL | mdpi.com |

Antifungal Efficacy and Related Mechanisms

Derivatives of this compound have also been investigated for their antifungal properties, demonstrating a broad spectrum of activity against various fungal pathogens, including those affecting plants.

Specifically, hydrazide-chromene and thiazol-chromene derivatives have shown excellent and broad-spectrum inhibitory activity against a range of phytopathogenic fungi. nih.gov Research has demonstrated that these compounds can effectively inhibit spore germination and cause increased mycelium permeability and leakage of cellular contents by disrupting the fungal membrane structure. nih.gov

Another avenue of antifungal action for chromene derivatives involves the inhibition of key fungal enzymes. For example, molecular docking studies have suggested that chromenol derivatives may act by inhibiting sterol 14α-demethylase (CYP51) in Candida albicans. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death. This mechanism is a known target for azole antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected 2-Oxochromene Derivatives

| Derivative Class | Fungal Strain(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Hydrazide-chromene derivatives | Fusarium solani, Botrytis cinerea, Pyricularia oryzae, Phytophthora capsici | Inhibition of spore germination, disruption of fungal membrane structure leading to increased permeability and content leakage. | nih.gov |

| Thiazol-chromene derivatives | Ten phytopathogenic fungi | Broad-spectrum inhibitory activity. | nih.gov |

| Chromenol derivatives functionalized with 1H-1,2,4-triazole | Candida albicans | Putative inhibition of sterol 14α-demethylase (CYP51). | nih.gov |

Antiviral Activity and Mechanisms

The antiviral potential of this compound derivatives has been explored, with studies indicating activity against plant viruses. The core mechanism appears to be the disruption of viral assembly.

Research on 2,2-dimethyl-2H-chromene derivatives has shown notable antiviral potency against Potato Virus Y (PVY). nih.gov The proposed mechanism involves the compound binding to the viral coat protein (CP), which is essential for the interaction between the CP and viral RNA (vRNA) during the assembly of new virus particles. nih.gov By competitively inhibiting this interaction, the chromene derivatives effectively halt the formation of new virions. nih.gov

Similarly, flavone derivatives that incorporate carboxamide fragments have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Molecular docking studies suggest that these compounds can interact with the TMV coat protein, thereby disturbing the assembly of the virus. nih.gov

Table 3: Antiviral Activity of Selected 2-Oxochromene and Related Derivatives

| Derivative Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 2,2-dimethyl-2H-chromene derivatives | Potato Virus Y (PVY) | Inhibits virion assembly by competitively inhibiting the interaction between the viral coat protein and viral RNA. | nih.gov |

| Flavone derivatives with carboxamide fragments | Tobacco Mosaic Virus (TMV) | Interacts with the viral coat protein to disturb virus assembly. | nih.gov |

Biocompatibility Assessment of this compound Derivatives in Research Settings

The evaluation of biocompatibility, often assessed through cytotoxicity studies, is a critical step in the development of any potential therapeutic agent. For this compound derivatives, research indicates that their effects on host cells can vary significantly depending on the specific chemical structure.

Some studies have reported favorable biocompatibility profiles for certain derivatives. For instance, in vitro cytotoxicity assessments of novel hydrazide-chromene derivatives found that most of them possessed relatively low cytotoxicity. nih.gov This suggests that these particular compounds may have a good safety margin for potential therapeutic applications.

However, other research has highlighted the cytotoxic potential of different chromene derivatives against various human cancer cell lines. semanticscholar.orgnih.gov While this indicates their potential as anticancer agents, it also underscores the importance of careful structural modification to achieve selective toxicity towards pathogens or cancer cells while minimizing harm to healthy host cells. The cytotoxic effects of these compounds in cancer cells have been linked to the induction of apoptosis, sometimes mediated by an increase in reactive oxygen species (ROS). nih.gov

Therefore, the biocompatibility of this compound derivatives is not uniform across the class and must be evaluated on a case-by-case basis for each specific derivative under investigation.

Computational Chemistry Approaches in 2 Oxochromene 3 Carboximidamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein. unipd.ityoutube.com This method is crucial in the initial stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. youtube.com The process involves sampling numerous possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com

For 2-Oxochromene-3-carboximidamide, molecular docking simulations are employed to screen its binding potential against a wide array of protein targets implicated in various diseases. The three-dimensional structure of the target protein, obtained from experimental methods like X-ray crystallography or generated through computational modeling, is a prerequisite for docking studies. unipd.it The docking process can be categorized based on the flexibility considered for the ligand and protein: rigid, semi-flexible, or flexible docking. unipd.it

Research findings from docking studies on related compounds highlight the identification of key amino acid residues that are crucial for binding, such as LEU92, PRO82, and ASN140 in some protein complexes. researchgate.net These interactions, which often include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for the stability of the ligand-protein complex. The results are typically quantified by a docking score (expressed in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. researchgate.net By comparing the docking score of this compound against various targets, researchers can prioritize the most promising ligand-protein pairs for further experimental validation.

Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes to demonstrate typical outcomes of a molecular docking study.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase II | 2CBE | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Coordination |

| KPC-2 Carbapenemase | 2OV5 | -7.8 | Thr237, Ser70 | Hydrogen Bond |

| Brd4 | 3MXF | -8.1 | ASN140, LEU92, VAL87 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at an atomic level. nih.gov MD simulations are used to study the physical movements of atoms and molecules over time, providing deep insights into the conformational changes and stability of the ligand-protein complex. nih.govbiorxiv.org This technique is essential for validating the stability of docking poses and understanding the dynamic nature of binding events. nih.gov

In the context of this compound, an MD simulation would typically start with the best-ranked pose obtained from molecular docking. This complex is solvated in a water box with ions to mimic physiological conditions, and the system's trajectory is calculated by solving Newton's equations of motion. unimi.it Over the course of the simulation (typically nanoseconds to microseconds), researchers can analyze various parameters, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Furthermore, MD simulations allow for the analysis of conformational ensembles, revealing how the protein and ligand adapt to each other. biorxiv.orgnih.gov This "induced-fit" or "conformational selection" mechanism is a critical aspect of molecular recognition. unipd.it Advanced analyses, such as calculating the binding free energy using methods like MM/PBSA or MM/GBSA, can provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation Study This table outlines common settings and software used in MD simulations of ligand-protein complexes.

| Parameter | Description/Value |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD |

| Force Field | AMBER, CHARMM, OPLS |

| Water Model | TIP3P, TIP4P |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis |

In Silico Screening and Virtual Library Design of this compound Analogues

To explore the chemical space around a hit compound and optimize its properties, researchers often turn to in silico screening and the design of virtual libraries. nih.gov This process involves computationally creating a large collection of molecules that are structurally related to the lead compound, in this case, this compound, and then screening them for desired properties. nih.gov

The design of a virtual library of this compound analogues would involve systematically modifying its core structure. This can be achieved by adding or substituting various functional groups at different positions on the 2-oxochromene (coumarin) ring or the carboximidamide moiety. The goal is to generate a diverse set of compounds with potentially improved activity, selectivity, or pharmacokinetic profiles. nih.gov

Once the virtual library is created, high-throughput virtual screening (HTVS) is performed. This is often a multi-step process that starts with rapid, computationally inexpensive methods to filter out undesirable compounds (e.g., those that violate Lipinski's rule of five). nih.gov The remaining compounds are then subjected to more rigorous evaluations, such as molecular docking against the target protein. nih.gov This hierarchical screening approach allows for the efficient identification of the most promising analogues from a vast chemical library, which can then be prioritized for chemical synthesis and experimental testing. nih.gov

Table 3: Example of a Virtual Library Design Based on the 2-Oxochromene Scaffold This table provides a simplified, illustrative example of how a virtual library is constructed by varying substituents at specific positions (R1, R2) on a core scaffold.

| Analogue ID | Core Scaffold | R1 Substituent | R2 Substituent |

|---|---|---|---|

| OCCA-001 | 2-Oxochromene | -H | -C(NH)NH2 (Carboximidamide) |

| OCCA-002 | 2-Oxochromene | -Cl | -C(NH)NH2 |

| OCCA-003 | 2-Oxochromene | -OH | -C(NH)NH2 |

| OCCA-004 | 2-Oxochromene | -OCH3 | -C(NH)NH2 |

| OCCA-005 | 2-Oxochromene | -H | -C(NOH)NH2 (Hydroxyamidine) |

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules with high accuracy. nih.gov Methods such as Density Functional Theory (DFT) are particularly valuable for understanding the intrinsic properties of a molecule like this compound, which can govern its biological activity. rsc.org

QC calculations can elucidate several key aspects of the molecule. For instance, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is an indicator of molecular stability. rsc.org

Furthermore, these methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich regions that can act as hydrogen bond acceptors and electron-poor regions that can act as hydrogen bond donors, information that is critical for understanding ligand-protein interactions. nih.gov Quantum chemical calculations are also employed to study reaction mechanisms, determine transition state energies, and predict various spectroscopic properties, providing a deep, fundamental understanding of the molecule's chemical behavior. nih.govaps.org

Table 4: Properties of this compound Investigated by Quantum Chemical Calculations This table lists key electronic and structural properties that can be determined using quantum chemical methods to understand the molecule's intrinsic characteristics.

| Calculated Property | Significance in Drug Design |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Dipole Moment | Relates to the molecule's overall polarity and solubility. |

| Atomic Charges (e.g., Mulliken, NBO) | Describes the charge distribution on each atom. |

| Bond Dissociation Energies | Predicts metabolic stability and potential for covalent bond formation. |

| Vibrational Frequencies | Aids in the interpretation of infrared (IR) and Raman spectra. |

Advanced Analytical Methodologies for 2 Oxochromene 3 Carboximidamide Research

Spectroscopic Techniques for Structural Elucidation of Research Compounds

Spectroscopic methods are fundamental in determining the molecular architecture of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information that, when combined, allows for a detailed structural assignment of 2-oxochromene-3-carboximidamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. azolifesciences.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in the structural analysis of coumarin (B35378) derivatives. researchgate.netceon.rs

In the ¹H NMR spectrum of coumarin derivatives, the chemical shifts (δ) and coupling constants (J) of protons provide valuable information about their chemical environment and spatial relationships. arkat-usa.orgceon.rs For instance, aromatic protons typically appear in distinct regions of the spectrum, and their splitting patterns can reveal their substitution pattern on the benzene (B151609) ring. ceon.rs The number of hydrogen atoms bonded to each carbon can be inferred from spin-spin coupling, which causes peak splitting. azolifesciences.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceon.rshebmu.edu.cn The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. hebmu.edu.cn Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. researchgate.netceon.rs COSY spectra reveal proton-proton couplings, helping to establish connectivity within spin systems. nih.gov HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. researchgate.netceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry and the conformation of substituents. researchgate.netceon.rs

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Chemical environment and connectivity of protons. | Determines the substitution pattern on the coumarin ring system. |

| ¹³C NMR | Information about the carbon skeleton. | Identifies the number and type of carbon atoms (C, CH, CH₂, CH₃). |

| COSY | Proton-proton (¹H-¹H) correlations. | Establishes the connectivity of protons within the molecule. |

| HSQC | Direct one-bond carbon-proton (¹³C-¹H) correlations. | Assigns protons to their corresponding carbon atoms. |

| HMBC | Long-range (2-3 bond) carbon-proton (¹³C-¹H) correlations. | Connects molecular fragments and assigns quaternary carbons. |

| NOESY | Through-space proton-proton interactions. | Determines the spatial orientation of substituents. researchgate.netceon.rsceon.rs |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. nih.gov

| Mass Spectrometry Technique | Information Provided | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. nih.gov | Confirms the molecular formula of newly synthesized derivatives. |

| Electrospray Ionization (ESI-MS) | Molecular weight of the intact molecule (pseudo-molecular ion). isca.meisca.in | Determines the molecular mass of the parent compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecule. isca.mebenthamopen.com | Provides structural information by analyzing the breakdown products. |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ieeesem.comucdavis.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. ucdavis.eduijcrar.com

For this compound and its derivatives, the FTIR spectrum will exhibit characteristic absorption bands. The C=O stretching vibration of the lactone ring in the coumarin system typically appears as a strong band in the region of 1743–1679 cm⁻¹. cambridge.org The C=N bond of the imidamide group and the N-H stretching vibrations of the amide and amine groups will also give rise to characteristic absorptions. nih.gov The presence of aromatic C-H and C=C stretching vibrations further confirms the coumarin scaffold. nih.gov By comparing the experimental FTIR spectrum with known correlation charts, researchers can confirm the presence of key functional groups within the synthesized molecule. libretexts.orgthermofisher.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H Stretch (in alcohols/phenols) | 3700 - 3400 (broad) arkat-usa.org |

| N-H Stretch (in amides/amines) | ~3200 - 3100 nih.gov |

| Aromatic C-H Stretch | ~3100 - 3000 nih.gov |

| Aliphatic C-H Stretch | ~2960 - 2850 nih.gov |

| C=O Stretch (lactone in coumarin) | ~1743 - 1679 cambridge.org |

| C=O Stretch (amide) | ~1698 nih.gov |

| C=C Stretch (aromatic) | ~1600 - 1450 researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound derivatives that can be grown as single crystals, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. rsc.org

The crystal structure reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. cambridge.org In some cases, crystal structures of coumarin derivatives have been solved from powder X-ray diffraction (PXRD) data, especially when suitable single crystals cannot be obtained. cambridge.orgrsc.org PXRD patterns can also be used to identify different polymorphic forms of a compound, which can have different physical properties. rsc.orgresearchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. researchgate.net Thin-layer chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. researchgate.net

High-performance liquid chromatography (HPLC) is a more powerful technique for the quantitative analysis of purity. researchgate.netnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, different components in a mixture can be separated and detected, often by UV-Vis absorption. vup.skresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has allowed for faster and more efficient separations. vup.sk HPLC methods can be validated to ensure their accuracy, precision, and linearity for the quantitative determination of this compound and related impurities. nih.gov

Thermal Analysis Methodologies (e.g., TGA, DSC) in the Context of Compound Stability and Phase Transitions

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition temperature. researchgate.netnih.gov

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. researchgate.netnih.gov DSC can be used to determine the melting point, enthalpy of fusion, and to study phase transitions of this compound derivatives. researchgate.netmdpi.com The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior and stability of these compounds. researchgate.net For some coumarin derivatives, TGA has shown good thermal stability with decomposition temperatures in the range of 220-364 °C. researchgate.net

Application of Advanced Spectroscopic and Microscopic Techniques for Interaction Studies